

2,7-Dimethylantraquinone CAS number 3286-01-9

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2,7-Dimethylantraquinone

CAS No.: 3286-01-9

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An In-Depth Technical Guide to **2,7-Dimethylantraquinone** (CAS: 3286-01-9) for Researchers and Drug Development Professionals

Introduction

2,7-Dimethylantraquinone is a polycyclic aromatic ketone, belonging to the vast and functionally diverse family of anthraquinone derivatives. Its rigid, planar structure, characterized by a 9,10-anthracenedione core with methyl groups at the C2 and C7 positions, imparts unique electronic and steric properties that make it a molecule of growing interest in several advanced scientific fields. While the parent anthraquinone scaffold is well-known in the dye industry and as a precursor for various catalysts, the specific substitution pattern of **2,7-Dimethylantraquinone** positions it as a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, characterization, and emerging applications, with a focus on providing actionable insights for researchers and professionals in drug development.

Physicochemical Properties

A foundational understanding of **2,7-Dimethylantraquinone** begins with its key physicochemical properties. These computed parameters, sourced from the PubChem database, provide a quantitative basis for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.[1]

Property	Value	Source
CAS Number	3286-01-9	[1]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[1]
Molecular Weight	236.27 g/mol	[1]
IUPAC Name	2,7-dimethylantracene-9,10-dione	[1]
XLogP3	4.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Topological Polar Surface Area	34.1 Å ²	[1]

Synthesis and Mechanistic Insights

The synthesis of **2,7-Dimethylantraquinone** can be approached through several classic organic chemistry transformations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prevalent and mechanistically distinct routes are the Friedel-Crafts acylation and the Diels-Alder cycloaddition.

Method 1: Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. For the synthesis of **2,7-Dimethylantraquinone**, a common strategy involves the reaction of p-xylene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), followed by a cyclization step.[2][3][4] The initial acylation reaction is regioselective due to the directing effects of the methyl groups on p-xylene, leading to the formation of an

intermediate benzoylbenzoic acid derivative. The subsequent intramolecular cyclization, promoted by a strong acid like sulfuric acid, yields the desired tricyclic anthraquinone core.

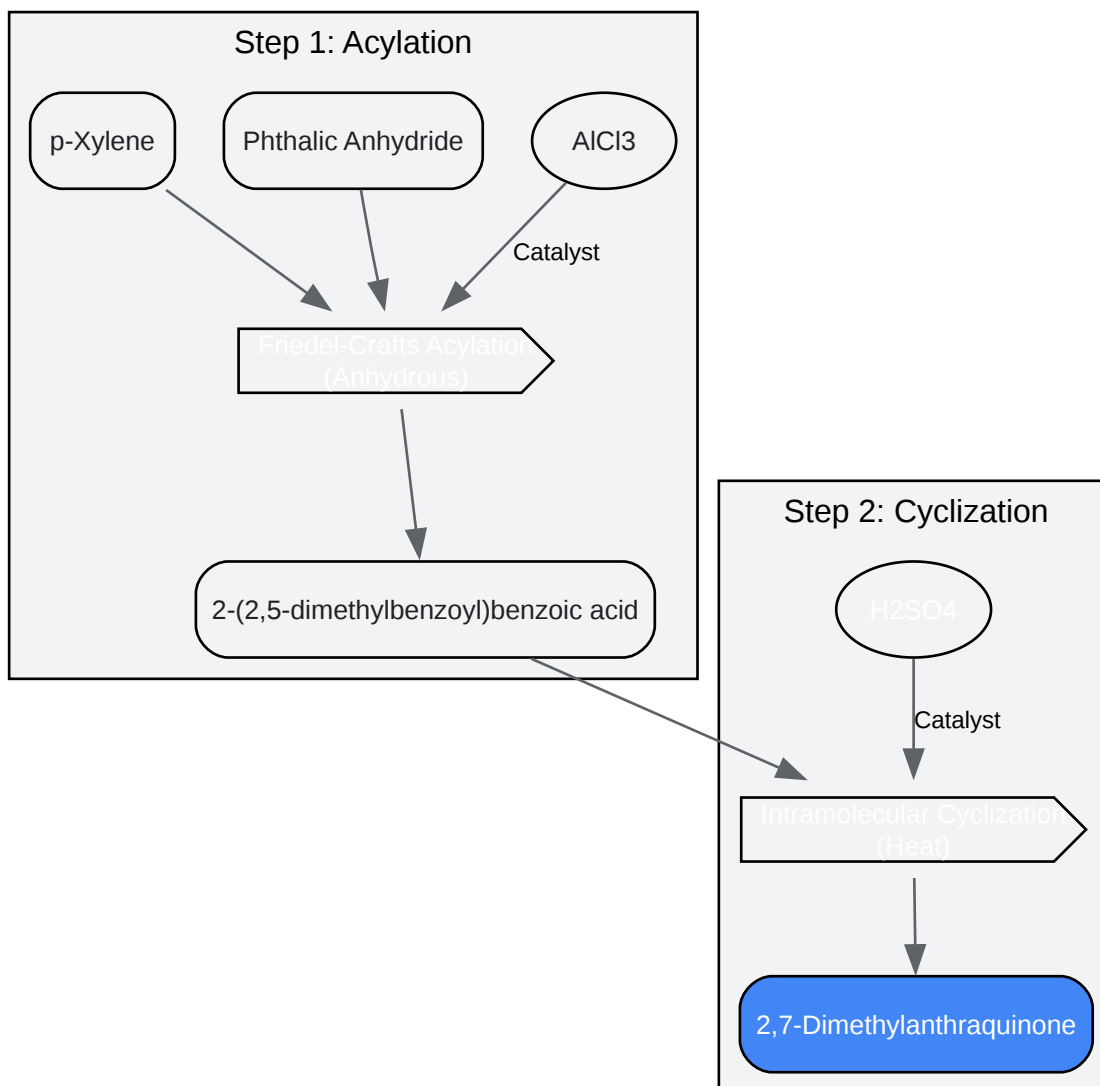
Causality of Experimental Choices:

- Lewis Acid Catalyst (AlCl_3): Aluminum chloride is a powerful Lewis acid that coordinates with the anhydride, generating a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of p-xylene.[2][3]
- Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions as the AlCl_3 catalyst reacts violently with water, which would quench the reaction.[3]
- Acid-Catalyzed Cyclization: The use of hot, concentrated sulfuric acid provides the necessary energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, leading to the formation of the central quinone ring.

Experimental Protocol: Friedel-Crafts Acylation

- Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-xylene and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reactant: Slowly add a solution of phthalic anhydride in p-xylene to the stirred suspension at room temperature.
- Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).
- Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Intermediate Isolation: The resulting solid, 2-(2,5-dimethylbenzoyl)benzoic acid, is filtered, washed with water, and dried.
- Cyclization: Add the dried intermediate to concentrated sulfuric acid and heat the mixture at a temperature of 100-120 °C for 1-2 hours.

- Final Product Isolation: Cool the cyclization mixture and pour it into a large volume of cold water. The precipitated **2,7-Dimethylantraquinone** is collected by filtration, washed thoroughly with water until neutral, and then dried.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.



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Caption: Workflow for the synthesis of **2,7-Dimethylantraquinone** via Friedel-Crafts acylation.

Method 2: Diels-Alder Cycloaddition

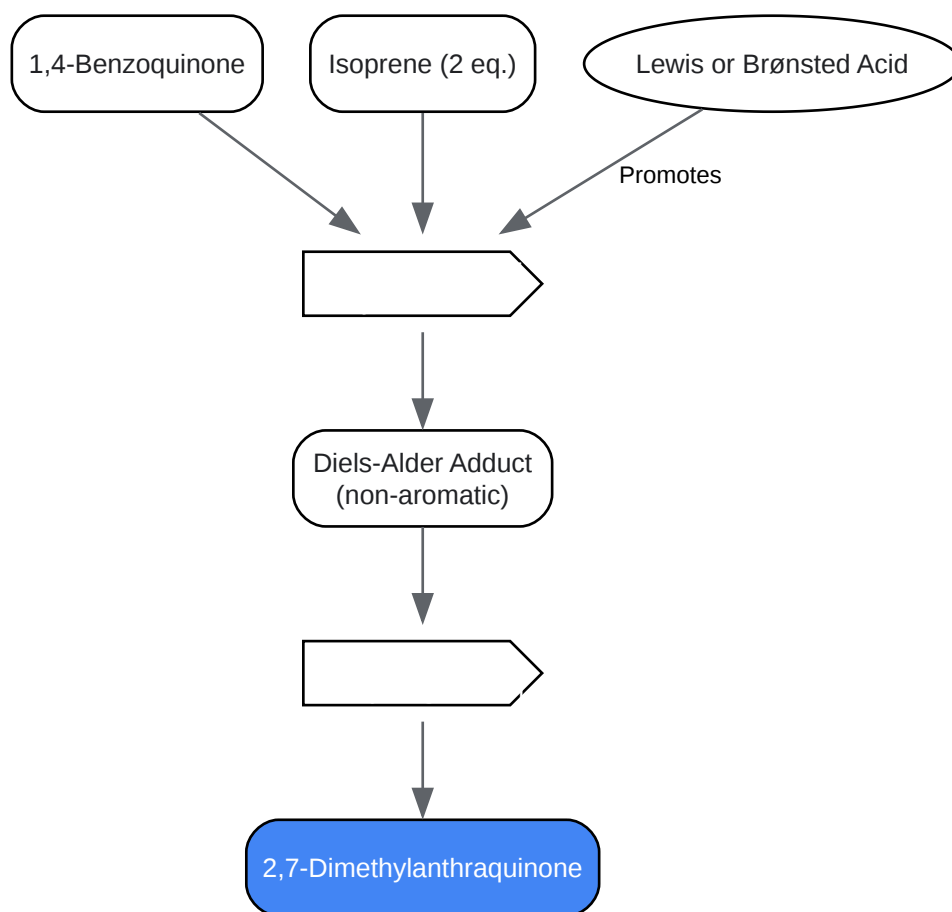
A more convergent approach to the anthraquinone core is the Diels-Alder reaction, a powerful [4+2] cycloaddition. In a patented method, **2,7-Dimethylantraquinone** can be synthesized by the reaction of 1,4-benzoquinone (the dienophile) with two equivalents of isoprene (the diene), followed by an oxidative dehydrogenation step.[5]

Causality of Experimental Choices:

- **Diene and Dienophile Selection:** The choice of 1,4-benzoquinone as the dienophile and isoprene as the diene allows for the direct construction of the dimethyl-substituted ring system. The regioselectivity of the Diels-Alder reaction with isoprene typically leads to the desired para-substituted product.
- **Oxidative Dehydrogenation:** The initial cycloaddition product is a dihydro- or tetrahydroanthraquinone derivative. An oxidation step is required to form the fully aromatic anthraquinone system. This can be achieved using various oxidants, with some methods utilizing the solvent (like DMSO) as both a solvent and an oxidant in the presence of an acid catalyst.[5]

Experimental Protocol: Diels-Alder Reaction

- **Reaction Setup:** In a suitable pressure vessel, combine 1,4-benzoquinone, an excess of isoprene, and a solvent such as dimethyl sulfoxide (DMSO).
- **Catalyst Addition:** Add a catalytic amount of a Lewis acid (e.g., SnCl₄) or a Brønsted acid (e.g., p-toluenesulfonic acid).[5]
- **Reaction Conditions:** Seal the vessel and heat the mixture to a temperature between 110-140 °C for several hours. The progress of the reaction can be monitored by GC or LC-MS.
- **Workup:** After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure **2,7-Dimethylantraquinone**.



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Caption: Synthesis of **2,7-Dimethylantraquinone** via a Diels-Alder cycloaddition pathway.

Spectroscopic Characterization

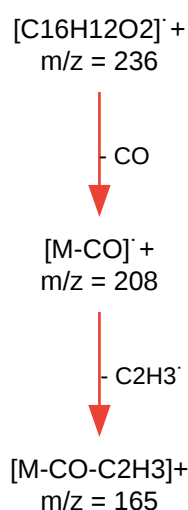
Unambiguous identification and purity assessment of **2,7-Dimethylantraquinone** relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is well-suited for the analysis of stable aromatic compounds like **2,7-Dimethylantraquinone**. The molecular ion peak is expected to be prominent, and the fragmentation pattern can provide structural confirmation.

m/z	Ion	Predicted Identity
236	[M] ⁺	Molecular Ion
208	[M-CO] ⁺	Loss of a carbonyl group
165	[M-CO-C ₂ H ₃] ⁺	Subsequent loss of an acetyl radical

Data derived from PubChem GC-MS data for **2,7-Dimethylantraquinone**.^[1]



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Caption: Predicted primary fragmentation pathway for **2,7-Dimethylantraquinone** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the C₂ symmetry of **2,7-Dimethylantraquinone**, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, which is a key validation point.

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration/Type
^1H	~2.5	Singlet	6H (2 x CH ₃)
^1H	~7.5-7.7	Doublet	2H (Aromatic)
^1H	~8.0-8.2	Singlet	2H (Aromatic)
^1H	~8.2-8.4	Doublet	2H (Aromatic)
^{13}C	~22	Quartet	CH ₃
^{13}C	~127-138	Singlet/Doublet	Aromatic CH & Quaternary C
^{13}C	~183	Singlet	C=O

Self-Validating Protocol for NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 10-15 mg of the purified **2,7-Dimethylantraquinone** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution, using sonication if necessary.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak.
- **^1H NMR Acquisition:** Acquire a standard one-pulse ^1H NMR spectrum. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. The spectral width should be set to cover 0-200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- **Data Processing and Validation:** Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ^1H signals and verify that the ratios match the expected proton

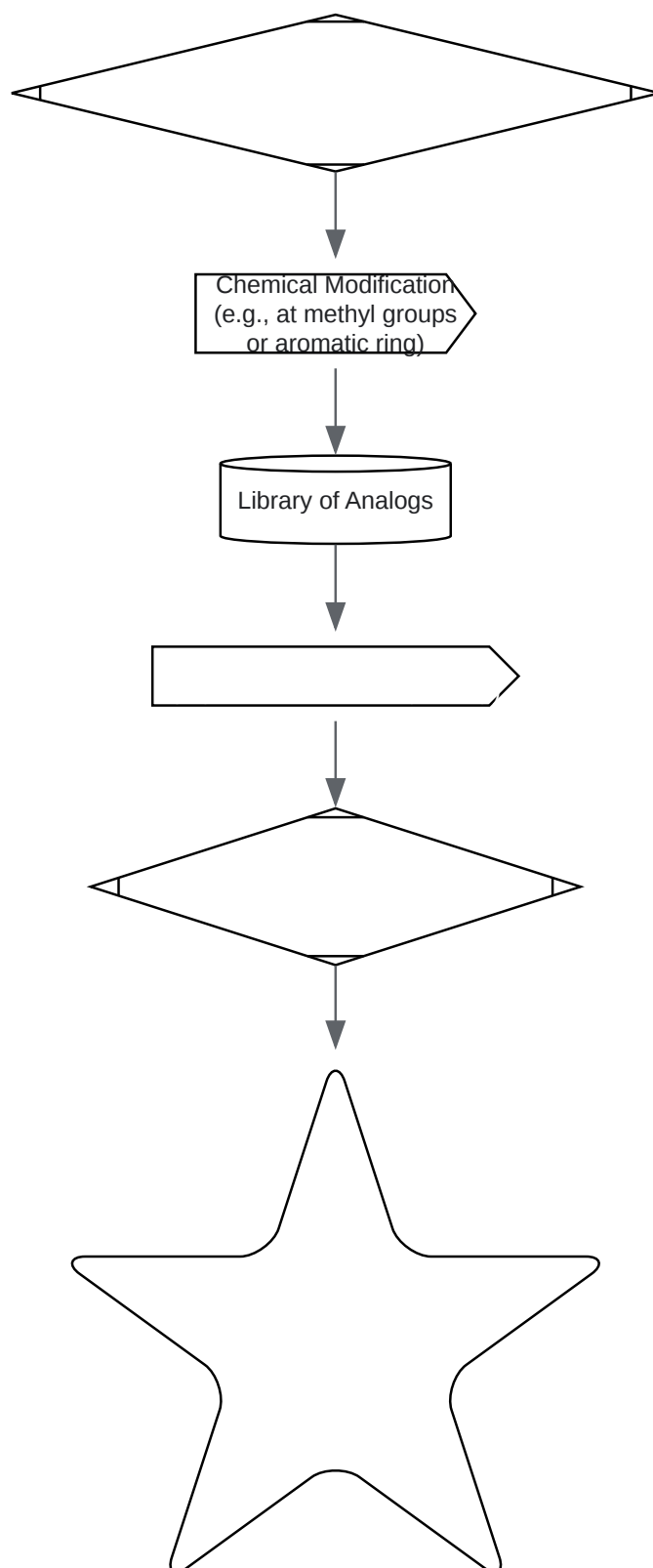
counts for the symmetrical structure. Compare the number of signals in both spectra to the number of chemically non-equivalent protons and carbons.

Key Applications in Research and Development

The unique substitution pattern of **2,7-Dimethylantraquinone** makes it a promising platform for developing novel therapeutic agents and functional materials.

As a Scaffold in Medicinal Chemistry

Research has shown that 2,7-disubstituted anthraquinones can possess significant biological activity. A study focused on the synthesis of a series of 2,6- and 2,7-disubstituted anthraquinones found that these compounds could act as inhibitors of mast cell and neutrophil degranulation.[6] This suggests a potential application in treating inflammatory and allergic conditions. The 2,7-dimethyl groups can serve as synthetic handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.



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Caption: Use of the **2,7-dimethylantraquinone** scaffold in drug discovery.

In Advanced Photonics and Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) in diseased tissues, such as tumors.[7][8] A major challenge in PDT is the hypoxic (low oxygen) environment of many tumors, which limits the efficacy of traditional photosensitizers.

Recent computational studies have highlighted the potential of 2,7-substituted anthraquinones in designing advanced photosensitizers.[9] The symmetrical 2,7-substitution pattern allows for the creation of quadrupolar (D- π -A- π -D) molecules, where the anthraquinone core acts as the electron acceptor (A) and electron-donating groups (D) are attached at the 2 and 7 positions. This specific architecture is known to enhance two-photon absorption (TPA) cross-sections, enabling activation by near-infrared (NIR) light, which has deeper tissue penetration and is less damaging to healthy tissue.[9] This makes **2,7-dimethylantraquinone** a highly relevant starting material for the synthesis of next-generation photosensitizers for PDT in hypoxic tumors.

Safety and Handling

While a specific safety data sheet for **2,7-Dimethylantraquinone** is not widely available, data from the parent compound, anthraquinone, and other methylated derivatives provide guidance on safe handling. Anthraquinones as a class should be handled with care, as some are classified as skin sensitizers and potential carcinogens.[10]

Hazard Statement	Description
H317	May cause an allergic skin reaction.
H350	May cause cancer.
-	May cause respiratory irritation.

Standard Handling Protocol:

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use safety glasses with side-shields or chemical goggles.
 - Body Protection: Wear a lab coat. For operations with significant dust generation, consider coveralls.
 - Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved particulate respirator.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Conclusion

2,7-Dimethylantraquinone is more than just another isomer of dimethylantraquinone; it is a versatile chemical entity with a unique profile of properties and potential applications. Its symmetrical structure provides a robust and predictable platform for chemical modification, making it an attractive starting point for both medicinal chemistry campaigns targeting inflammatory diseases and for the design of sophisticated materials for organic electronics and photodynamic therapy. The synthesis routes are well-established in principle, relying on fundamental reactions like Friedel-Crafts acylation and Diels-Alder cycloaddition. As research continues to push the boundaries of drug development and materials science, the strategic utility of scaffolds like **2,7-Dimethylantraquinone** is set to expand, making a thorough understanding of its technical characteristics essential for the innovative scientist.

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- To cite this document: BenchChem. [2,7-Dimethylantraquinone CAS number 3286-01-9]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015466/docs#2-7-dimethylantraquinone-cas-number-3286-01-9\]](https://www.benchchem.com/product/b015466/docs#2-7-dimethylantraquinone-cas-number-3286-01-9)

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